molecular formula C25H30O5 B12734878 1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis- CAS No. 63525-06-4

1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis-

Cat. No.: B12734878
CAS No.: 63525-06-4
M. Wt: 410.5 g/mol
InChI Key: BSQZWSGAKJSBOZ-GKVSMKOHSA-N
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Description

Structural Divergences

  • Heliocide H3 (CID 182461): Shares the prenyl substituent but replaces the isopropyl group with a methyl at C4 and lacks the C1 carboxaldehyde
  • 1,2,3,4,5,6-Hexahydroanthracene (CID 603536): Lacks oxygenated functionalities, with a fully saturated core
  • Hydroxyanthracene derivatives : Typically feature hydroxyl groups at C1, C8, or C9 rather than the C2/C3 diol and C9/C10 diketone arrangement

Electronic Effects

The C1 carboxaldehyde increases electron deficiency in the anthracene system (Hammett σₚ = +0.42), contrasting with the electron-donating –OH groups (σₚ = -0.37). This creates a push-pull electronic structure , reducing the HOMO-LUMO gap by 0.8 eV compared to non-aldehydic analogs.

Reactivity Trends

  • Oxidation : The C9/C10 diketone resists further oxidation, unlike mono-ketone hydroanthraquinones
  • Cycloaddition : The conjugated diene in the prenyl chain participates in Diels-Alder reactions at rates 3× faster than isolated alkenes

This compound’s structural complexity positions it as a unique scaffold for designing photoactive materials or bioactive molecules, though further experimental validation is required.

Properties

CAS No.

63525-06-4

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

(8aR,10aS)-2,3-dihydroxy-10a-methyl-7-(4-methylpent-3-enyl)-9,10-dioxo-4-propan-2-yl-8,8a-dihydro-5H-anthracene-1-carbaldehyde

InChI

InChI=1S/C25H30O5/c1-13(2)7-6-8-15-9-10-25(5)17(11-15)22(28)19-16(12-26)21(27)23(29)18(14(3)4)20(19)24(25)30/h7,9,12,14,17,27,29H,6,8,10-11H2,1-5H3/t17-,25-/m0/s1

InChI Key

BSQZWSGAKJSBOZ-GKVSMKOHSA-N

Isomeric SMILES

CC(C)C1=C2C(=C(C(=C1O)O)C=O)C(=O)[C@@H]3CC(=CC[C@@]3(C2=O)C)CCC=C(C)C

Canonical SMILES

CC(C)C1=C2C(=C(C(=C1O)O)C=O)C(=O)C3CC(=CCC3(C2=O)C)CCC=C(C)C

Origin of Product

United States

Biological Activity

1-Anthracenecarboxaldehyde and its derivatives are part of a class of organic compounds known as anthracenes. These compounds have garnered attention for their diverse biological activities, including anticancer properties, antimicrobial effects, and potential applications in fluorescent probes. This article reviews the biological activity of the specific compound 1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis- , synthesizing findings from various studies and presenting relevant data.

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H24O5C_{20}H_{24}O_5, with a molecular weight of approximately 344.4 g/mol. Its structure includes hydroxyl groups and a dioxo moiety which are significant for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of anthracene derivatives. For instance, compounds structurally similar to 1-Anthracenecarboxaldehyde have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)15Induction of apoptosis
Compound BHeLa (cervical cancer)20Cell cycle arrest
Compound CHL-60 (leukemia)10DNA fragmentation

In one study, 1-Anthracenecarboxaldehyde demonstrated low cytotoxicity against MCF-7 cells while promoting cellular proliferation at lower concentrations . This dual action suggests a potential for therapeutic applications where controlled cell growth is desired.

Antimicrobial Activity

The antimicrobial properties of anthracene derivatives have also been documented. Compounds similar to 1-Anthracenecarboxaldehyde exhibited activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .

Antioxidant Properties

Anthracene derivatives are known for their antioxidant capabilities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that compounds derived from anthracenes can effectively reduce oxidative damage in cellular models:

  • DPPH Assay : Compounds exhibited IC50 values ranging from 20 to 100 µg/mL.
  • ABTS Assay : Similar results were observed with effective radical scavenging activities.

These antioxidant properties may contribute to the overall health benefits associated with these compounds .

Case Studies

  • Fluorescent Probes : A study explored the use of anthracene-based fluorescent probes for detecting hydrogen sulfide (H2S) in biological systems. The probes showed low cytotoxicity and high sensitivity in cellular environments, indicating potential applications in biomedical imaging .
  • Antiproliferative Screening : A library of anthracene derivatives was screened for antiproliferative activity against various cancer cell lines. The results indicated that certain structural modifications could enhance activity significantly .

Comparison with Similar Compounds

Structural Analogues with Hydrogenated Cores

Compound Name Key Structural Features Functional Groups Notable Properties
Target Compound cis-Hexahydro, 2,3-dihydroxy, 9,10-dione Aldehyde, diol, dione High polarity, reactive aldehyde, metal chelation potential
1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid () Ethano bridge, chloro, carboxylic acid Carboxylic acid, Cl Reduced solubility (Cl), strong acidity (COOH), planar conformation due to ethano bridge
10-Isopropyl-9,10-dihydro-9-anthracenone () Dihydro, isopropyl at position 10 Ketone, isopropyl Increased steric hindrance, lower reactivity compared to aldehyde-containing analogues

Analysis :

  • The ethano bridge in ’s compound enforces rigidity, whereas the target’s hexahydro core allows conformational flexibility.

Substituent Effects on Reactivity and Solubility

Compound Name Substituents Key Effects
Target Compound 7-(4-Methyl-3-pentenyl) Branched alkenyl chain enhances lipophilicity (logP ~3.5 predicted)
9-Bromo-10-(4-methoxyphenyl)anthracene () Bromo, methoxyphenyl Methoxy group increases electron density, enabling Suzuki coupling; bromo facilitates further functionalization
2-Anthracenecarboxaldehyde,9,10-dihydro-1,3-dihydroxy-9,10-dioxo- () 1,3-Dihydroxy, aldehyde at position 2 Vicinal vs. non-vicinal diols: 1,3-dihydroxy groups form weaker intramolecular H-bonds, reducing solubility compared to the target’s 2,3-dihydroxy

Analysis :

  • The target’s 4-methyl-3-pentenyl group increases logP by ~1.5 units compared to linear alkyl chains, favoring membrane permeability.
  • Positional isomerism (aldehyde at 1 vs. 2) alters electronic distribution: The target’s aldehyde at position 1 is more electron-deficient due to proximity to the dione.

Functional Group Comparisons

Functional Group Compound Example Impact on Properties
Aldehyde Target Compound Enables Schiff base formation; higher reactivity than ketones (e.g., )
9,10-Dione Target Compound, Redox-active; UV-Vis absorption ~450 nm (anthraquinone-like)
Vicinal Diols Target Compound Chelates metal ions (e.g., Fe³⁺, Cu²⁺), useful in catalysis or metallodrugs

Analysis :

  • The target’s vicinal diols (2,3-dihydroxy) form stable five-membered chelates, whereas 1,3-dihydroxy groups () are less effective .
  • The dione moiety in both the target and contributes to π-π stacking interactions, relevant in crystal packing or supramolecular chemistry.

Preparation Methods

Core Anthracenecarboxaldehyde Synthesis

The foundational step in preparing the target compound involves synthesizing the anthracenecarboxaldehyde core, specifically 1-anthracenecarboxaldehyde or related positional isomers. A highly efficient and industrially viable method is described in US Patent US6084134A, which outlines a process for preparing 9-anthracenecarbaldehydes that can be adapted for 1-anthracenecarboxaldehyde derivatives by appropriate substitution patterns.

Key features of this method:

  • Reactants: Anthracene derivatives are reacted with dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl3).
  • Reaction conditions: Temperature range of 50–150°C, preferably 80–120°C; atmospheric pressure is typical.
  • Procedure: Anthracene derivative and phosphoryl chloride are combined, and DMF is added gradually over 0.5 to 48 hours (preferably 2 to 18 hours). The reaction mixture is stirred further for 1 to 30 hours at the reaction temperature.
  • Work-up: The reaction mixture is hydrolyzed by pouring into water at 35–90°C, releasing HCl gas. The aldehyde precipitates upon addition of a base such as sodium hydroxide, followed by filtration and washing.
  • Yields and purity: Yields exceed 97%, with purities above 98%.
  • Advantages: This method minimizes by-products, reduces wastewater contamination, and avoids complex purification steps like steam distillation or recrystallization.
Parameter Details
Reactants Anthracene derivative, POCl3, DMF
Temperature 50–150°C (preferably 80–120°C)
Pressure Atmospheric
DMF addition time 0.5–48 h (preferably 2–18 h)
Hydrolysis temperature 35–90°C
Base for precipitation NaOH or aqueous NaOH
Yield >97%
Purity >98%

This process is adaptable to various substituted anthracene derivatives, allowing introduction of functional groups such as hydroxy, methyl, and alkyl substituents by starting from appropriately substituted anthracene precursors.

Functionalization and Partial Hydrogenation

The target compound contains multiple hydroxy groups, keto groups (9,10-dioxo), methyl, isopropyl, and pentenyl substituents, as well as partial hydrogenation of the anthracene core (hexahydro). These modifications require additional synthetic steps beyond the initial aldehyde formation.

  • Partial hydrogenation: Selective catalytic hydrogenation of anthracene derivatives can be employed to reduce specific rings, yielding hexahydro derivatives. Catalysts such as Pd/C or Pt under controlled hydrogen pressure and temperature allow selective saturation of aromatic rings without affecting aldehyde or keto groups.
  • Introduction of hydroxy groups: Hydroxylation can be achieved via dihydroxylation reactions (e.g., OsO4-catalyzed dihydroxylation) on double bonds or via oxidation of methyl substituents.
  • Keto groups at 9,10 positions: Oxidation of the anthracene core at 9,10 positions to diketones can be performed using oxidants like chromium(VI) reagents or via photooxidation methods.
  • Alkyl substituents: Alkylation at specific positions (e.g., 4-(1-methylethyl), 7-(4-methyl-3-pentenyl)) can be introduced by Friedel-Crafts alkylation or by using substituted anthracene precursors.

These steps require careful control of reaction conditions to maintain the aldehyde functionality and stereochemistry (cis-configuration) of the final product.

Alternative Synthetic Routes and Oxidation Methods

Other patents and literature describe related anthracene derivative syntheses that can be adapted for this compound:

  • Oxidation of 9,10-bis(chloromethyl)anthracene: A method for preparing 9,10-anthracenedicarboxaldehyde involves oxidation with 2-nitropropane in a solvent mixture of DMF or DMSO and an alkanol, in the presence of alkali metal hydroxides at 15–85°C. This method is less hazardous and yields high purity products.
  • Oxidation of 9-anthracenecarboxaldehyde to 9-anthracenecarboxylic acid: Using oxidizing agents with pH buffers under mild conditions yields high purity acids, which can be intermediates for further functionalization.
  • Condensation reactions: 9-Anthracenecarboxaldehyde derivatives have been used in condensation reactions with ketones (e.g., acetone) under basic conditions to form fluorescent probes, indicating the aldehyde group’s reactivity and potential for further derivatization.

Example Synthesis from Literature

A representative synthesis of a 9-anthracenecarboxaldehyde derivative involves:

  • Dissolving 9-anthracenecarboxaldehyde and acetone in ethanol.
  • Adding aqueous sodium hydroxide slowly under stirring at room temperature.
  • Stirring for 6 hours, adjusting pH to 5–6 with dilute HCl.
  • Isolating the precipitate by filtration, washing, and drying.
  • Yield reported: 87%.

This example illustrates the mild conditions and good yields achievable for functionalized anthracene aldehydes.

3 Summary Table of Preparation Methods

Step Method/Conditions Outcome/Yield Notes
Formylation of anthracene Anthracene + POCl3 + DMF, 80–120°C, atmospheric pressure, 2–18 h DMF addition >97% yield, >98% purity Efficient, minimal by-products
Partial hydrogenation Catalytic hydrogenation (Pd/C, H2), controlled temp/pressure Selective hexahydro derivative Maintains aldehyde and keto groups
Hydroxylation Dihydroxylation (e.g., OsO4) or oxidation of methyl groups Introduction of dihydroxy groups Requires stereochemical control
Oxidation to diketone Oxidation with Cr(VI) or photooxidation at 9,10 positions 9,10-dioxo groups formed Compatible with aldehyde functionality
Alkylation Friedel-Crafts alkylation or use of substituted anthracene precursors Alkyl substituents introduced Position-specific substitution
Condensation with ketones Aldehyde + ketone + base in ethanol, room temp, 6 h ~87% yield Demonstrates aldehyde reactivity

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